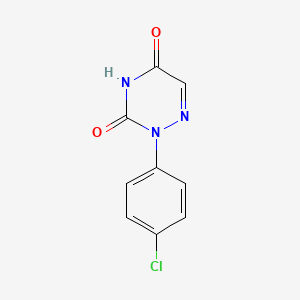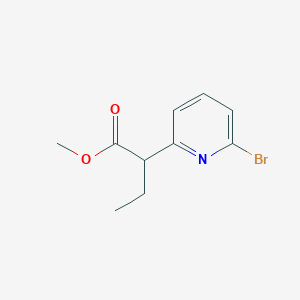![molecular formula C9H6F3NOS B11772258 4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)
4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and methylthio groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free methodologies is often preferred due to the toxicity and cost associated with some transition-metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and substituted trifluoromethyl compounds.
Applications De Recherche Scientifique
4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the development of new materials with unique properties
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzo[d]oxazole
- 4-(Methylthio)benzo[d]oxazole
- 2-(Trifluoromethyl)benzo[d]oxazole
Uniqueness
4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule can lead to enhanced activity and selectivity in various applications .
Propriétés
Formule moléculaire |
C9H6F3NOS |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS/c1-15-6-4-2-3-5-7(6)13-8(14-5)9(10,11)12/h2-4H,1H3 |
Clé InChI |
JNQMGHSMPJCFII-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1N=C(O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)










